molecular formula C19H15N3 B5628475 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 331978-90-6

5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5628475
CAS No.: 331978-90-6
M. Wt: 285.3 g/mol
InChI Key: ZVWUEGZJBNEXKF-UHFFFAOYSA-N
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Description

5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include standing the mixture at ambient temperature for one hour, followed by filtration and recrystallization from acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.

Mechanism of Action

The mechanism of action of 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can arrest the cell cycle at specific phases, leading to apoptosis (programmed cell death) in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

  • 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • 6-chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 7-amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine

Comparison: Compared to these similar compounds, 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and phenyl groups at specific positions enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .

Properties

IUPAC Name

5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-14-12-18(16-10-6-3-7-11-16)22-19(20-14)13-17(21-22)15-8-4-2-5-9-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWUEGZJBNEXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247622
Record name 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331978-90-6
Record name 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331978-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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